

Application Note: Identification of **Diaveridine** Metabolites Using LC/MS-IT-TOF

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Compound of Interest

Compound Name: *Diaveridine*

Cat. No.: *B1670400*

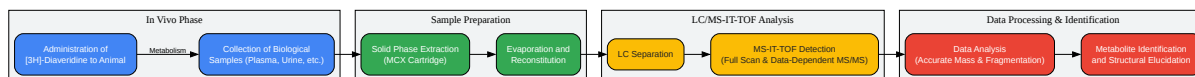
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Introduction

Diaveridine (DVD) is a dihydrofolate reductase inhibitor used in veterinary medicine, often in combination with sulfonamides, to treat coccidiosis and other infections in food-producing animals.[1][2] Understanding the metabolism of **Diaveridine** is crucial for evaluating its efficacy, potential toxicity of its metabolites, and ensuring food safety.[1][2][3] This application note details a robust method for the identification and characterization of **Diaveridine** metabolites in biological matrices using a Liquid Chromatography/Mass Spectrometry-Ion Trap-Time of Flight (LC/MS-IT-TOF) system. The combination of an ion trap for multi-stage fragmentation (MS_n) and a time-of-flight mass analyzer for high-resolution mass accuracy provides comprehensive structural information for reliable metabolite identification.[1]

Experimental Workflow

The overall experimental workflow for the identification of **Diaveridine** metabolites is depicted below. This process begins with the administration of tritium-labeled **Diaveridine** to the animal, followed by sample collection and preparation. The prepared samples are then analyzed by the LC/MS-IT-TOF system, and the acquired data is processed to identify and characterize the metabolites.

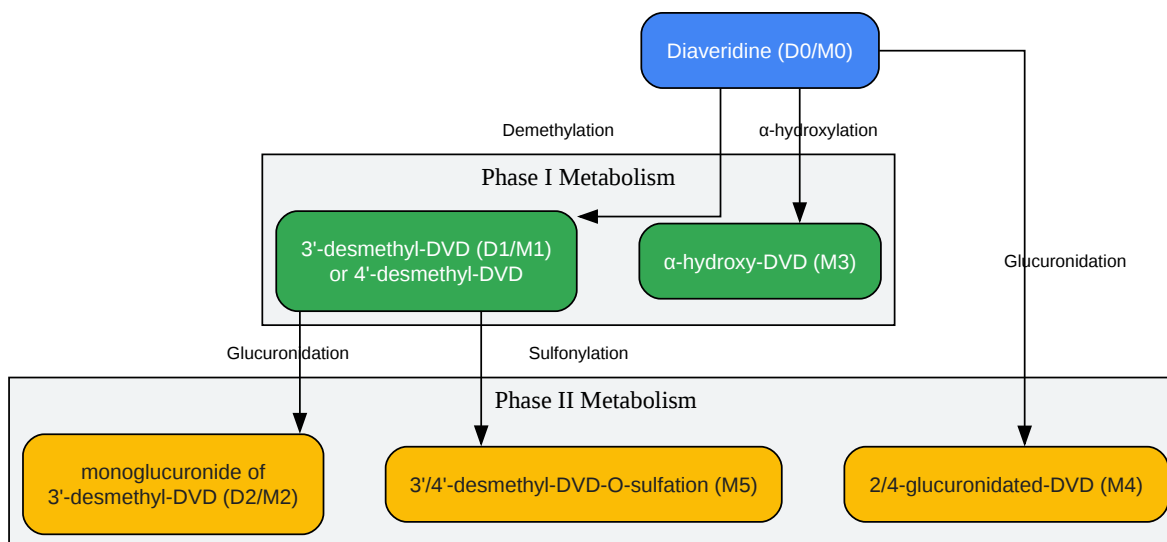


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Caption: Experimental workflow for **Diaveridine** metabolite identification.

Metabolic Pathway of Diaveridine

The biotransformation of **Diaveridine** in animal species such as pigs and chickens primarily involves Phase I and Phase II metabolic reactions. The major metabolic pathways include demethylation, α -hydroxylation, and subsequent conjugation with glucuronic acid or sulfate.[3]



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Caption: Metabolic pathway of **Diaveridine**.

Quantitative Data Summary

The pharmacokinetic parameters of **Diaveridine** (D0) and its major metabolites were determined in pigs and chickens following a single oral administration. The data is summarized in the tables below.

Table 1: Pharmacokinetic Parameters of **Diaveridine** and its Metabolites in Pigs[2][4]

| Compound | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |
|--|--------------|----------|----------|
| D0 (Diaveridine) | 0.49 | 2 | 66.41 |
| D1 (3'-desmethyl-DVD) | 0.24 | 2 | 17.86 |
| D2 (monoglucuronide of 3'-desmethyl-DVD) | 1.38 | 2 | 18.26 |

Table 2: Pharmacokinetic Parameters of **Diaveridine** and its Metabolites in Chickens[2][4]

| Compound | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |
|--|--------------|----------|----------|
| D0 (Diaveridine) | 1.55 | 2 | 48.30 |
| D2 (monoglucuronide of 3'-desmethyl-DVD) | 0.27 | 2 | - |

Detailed Experimental Protocols

Animal Treatment and Sample Collection

Healthy pigs and chickens are administered a single oral dose of tritium-labeled **Diaveridine** ([³H]-DVD).[2][5] Blood samples are collected at various time points post-administration.[4] Plasma is separated by centrifugation and stored at -20°C until analysis.[4]

Sample Preparation: Solid Phase Extraction (SPE)

A simple and efficient MCX solid-phase extraction procedure is used for the purification of plasma samples.^{[1][4]}

Materials:

- MCX SPE cartridges (3 mL, 60 mg)
- 1 M Hydrochloric acid (HCl)
- 0.1 M HCl
- Methanol (MeOH)
- 5% Ammonium hydroxide in methanol (NH₄OH/MeOH)
- Nitrogen evaporator
- Methanol-water (1:9, v/v)

Protocol:

- Thaw plasma samples at room temperature.
- Take a 500 µL aliquot of plasma and adjust the pH to 2.8–3.2 with 1 mL of 1 M HCl.^[1]
- Precondition the MCX cartridge with 3 mL of methanol followed by 3 mL of 0.1 M HCl.^[1]
- Load the pH-adjusted plasma sample onto the conditioned cartridge.
- Wash the cartridge with 3 mL of 0.1 M HCl.^[1]
- Elute the analytes with 5 mL of 5% NH₄OH in methanol.^[1]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.^[1]
- Reconstitute the residue in 250 µL of methanol-water (1:9, v/v) for LC/MS-IT-TOF analysis.^[1]

LC/MS-IT-TOF Analysis

Liquid Chromatography (LC) Conditions^[1]

| Parameter | Condition |
|--------------------|---|
| Column | C18 reverse-phase column |
| Mobile Phase A | 5 mM ammonium acetate with 0.01% ammonia in water |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 0.2 mL/min |
| Gradient | 0–20 min, 10–40% B20–47 min, 40–90% B47–49 min, 90% B49–55 min, 10% B |
| Injection Volume | 10-30 µL |
| Column Temperature | 40°C |

Mass Spectrometry (MS-IT-TOF) Conditions^[1]

| Parameter | Condition |
|-------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Scan Range | m/z 100–1000 |
| Data Acquisition | Data-dependent MS/MS |
| Nebulizing Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Capillary Voltage | 4.5 kV |
| Skimmer Voltage | 1.6 kV |

Data Analysis

The identification of metabolites is based on a comparison of the retention times and mass spectral data of the parent drug and its metabolites. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the metabolites. The fragmentation patterns obtained from the data-dependent MS/MS scans using the ion trap provide structural information for the elucidation of the metabolite structures. Isotopic tracing with ^3H -DVD aids in distinguishing drug-related metabolites from endogenous compounds.[1][5]

References

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Phone: (601) 213-4426
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